An In-depth Technical Guide to Sodium Acetate-13C2,d3: Structure, Properties, and Applications
An In-depth Technical Guide to Sodium Acetate-13C2,d3: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopically Labeled Compounds
In the landscape of modern scientific research, particularly within drug development and metabolic studies, the ability to trace, quantify, and characterize molecules with high precision is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that fulfill this need.[1] Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safer to handle and eliminating the complexities of radioactive waste disposal. By replacing specific atoms in a molecule with their heavier stable isotopes (e.g., replacing ¹H with ²H or Deuterium, and ¹²C with ¹³C), we can create a compound that is chemically identical to its native form but has a distinct, higher molecular weight.[1] This mass difference is the key to their utility, allowing them to be distinguished and quantified by mass spectrometry (MS) or identified by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Sodium acetate-13C2,d3 is a prime example of a multiply-labeled SIL compound. It is a specialized form of sodium acetate where both carbon atoms are replaced with the ¹³C isotope, and the three hydrogen atoms of the methyl group are replaced with deuterium (d). This extensive labeling results in a significant mass shift, making it an excellent internal standard for quantitative analysis and a powerful tracer for metabolic flux studies.[2][3]
Molecular Structure and Physicochemical Properties
Molecular Structure
The defining feature of Sodium acetate-13C2,d3 is its specific isotopic enrichment. The parent molecule, sodium acetate, is the sodium salt of acetic acid.[4][5] In this labeled variant:
-
¹³C₂ Labeling : Both the methyl carbon and the carboxyl carbon are ¹³C isotopes.
-
d₃ Labeling : All three hydrogens on the methyl group are deuterium atoms.
This results in the chemical formula ¹³CD₃¹³CO₂Na.[6] The IUPAC name for this compound is sodium 2,2,2-trideuterioacetate-1,2-¹³C₂.[7] The heavy isotopes do not alter the fundamental chemical reactivity or the ionic bond between the sodium cation (Na⁺) and the acetate anion (¹³CD₃¹³COO⁻).
Below is a two-dimensional representation of the ionic structure.
Caption: 2D structure of Sodium acetate-13C2,d3.
Physicochemical Properties
The key physicochemical properties of Sodium acetate-13C2,d3 are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₂D₃O₂.Na | [2] |
| Linear Formula | ¹³CD₃¹³CO₂Na | [6] |
| Molecular Weight | 87.04 g/mol | [2][3][6] |
| CAS Number | 123333-80-2 | [2][6][8] |
| Appearance | Solid / White deliquescent powder or crystals | [4][6] |
| Melting Point | >300 °C (decomposes) | [6] |
| Isotopic Purity | Typically ≥98% for ¹³C and D | [3][6] |
| Solubility | Highly soluble in water | [5] |
| Storage | Room temperature, away from light and moisture | [3] |
Core Applications in Scientific Research
The unique isotopic signature of Sodium acetate-13C2,d3 makes it a versatile tool in several advanced research areas.
Metabolic Flux Analysis
Acetate is a key metabolite that, upon conversion to acetyl-CoA, enters central carbon metabolism, most notably the Krebs cycle (citric acid cycle). By providing cells or organisms with Sodium acetate-13C2,d3, researchers can trace the path of the ¹³C-labeled carbons through various metabolic pathways.[9] This is invaluable for:
-
Mapping Metabolic Pathways : Determining how cells utilize acetate as a carbon source.[9]
-
Quantifying Flux : Measuring the rate of metabolic reactions, which can reveal cellular responses to drugs, genetic modifications, or disease states.
-
Studying Disease Metabolism : Investigating alterations in metabolism in diseases like cancer or metabolic syndrome.
The dual ¹³C labeling allows for sophisticated analysis. For instance, when ¹³C₂-acetyl-CoA enters the Krebs cycle, the position of the labels in downstream metabolites like citrate, glutamate, and malate can be determined by NMR or MS, providing detailed information about pathway activity.
Caption: Metabolic tracing workflow using Sodium acetate-13C2,d3.
Internal Standard for Quantitative Mass Spectrometry
One of the most common applications of Sodium acetate-13C2,d3 is as an internal standard (IS) for the quantification of unlabeled (native) acetate or other small organic acids in biological samples.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS analysis.[10]
The Principle of Self-Validating Systems: An ideal internal standard should behave identically to the analyte of interest during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer.[11] Because Sodium acetate-13C2,d3 is chemically identical to native sodium acetate, it co-elutes chromatographically and experiences the same potential for ion suppression or enhancement (matrix effects). Any loss of analyte during sample processing will be mirrored by a proportional loss of the IS. By measuring the ratio of the MS signal of the analyte to the MS signal of the IS, a highly accurate and precise quantification can be achieved, effectively correcting for experimental variability.[1][11]
Experimental Protocol: Quantification of Acetate in Plasma using LC-MS/MS
This protocol outlines a validated method for quantifying endogenous acetate in a biological matrix (e.g., human plasma) using Sodium acetate-13C2,d3 as an internal standard.
Principle
A known concentration of the internal standard (Sodium acetate-13C2,d3) is spiked into all samples, calibrators, and quality controls. Following protein precipitation and derivatization (if necessary for chromatographic retention), the samples are analyzed by LC-MS/MS. The concentration of the unknown acetate is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analyte: Sodium Acetate (unlabeled)
-
Internal Standard: Sodium acetate-13C2,d3
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Matrix: Blank human plasma
-
Equipment: LC-MS/MS system, analytical balance, centrifuges, pipettes
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Sodium Acetate and Sodium acetate-13C2,d3 in water to prepare 1 mg/mL primary stock solutions.
-
Perform serial dilutions to create working solutions for the calibration curve and a separate working solution for the internal standard (e.g., 1 µg/mL).
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank plasma with the appropriate working solutions of unlabeled Sodium Acetate to create a calibration curve (e.g., 8-10 non-zero points).
-
Prepare QCs at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS Detection: Operate in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Acetate Transition: e.g., m/z 59.0 -> 44.0
-
Acetate-¹³C₂,d₃ Transition: e.g., m/z 64.0 -> 47.0 (Note: M+5 mass shift).[6]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.
-
Determine the concentration of acetate in the unknown samples and QCs from the regression equation.
-
Experimental Workflow Diagram
Caption: LC-MS/MS quantification workflow.
Conclusion
Sodium acetate-13C2,d3 is a powerful and versatile tool for researchers in the life sciences. Its well-defined molecular structure, characterized by heavy isotope labeling at five distinct atomic positions, provides a significant mass shift that is ideal for mass spectrometry-based applications. Whether used as a tracer to elucidate complex metabolic networks or as an internal standard to ensure the accuracy and reproducibility of quantitative bioanalysis, it provides a level of precision that is essential for modern drug development and clinical research. The principles and protocols described herein underscore its utility and provide a framework for its effective implementation in the laboratory.
References
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Veeprho. Sodium Acetate 13C2-D3 | CAS 123333-80-2. [Link]
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Axios Research. Sodium Acetate 13C2-d3 - CAS - 123333-80-2. [Link]
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Wikipedia. Sodium acetate. [Link]
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PubChem. Sodium acetate-13C2,d3. [Link]
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PubChem. Sodium Acetate. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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LGC Group. Use of stable isotope internal standards for trace organic analysis. [Link]
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Frontiers in Bioengineering and Biotechnology. (2023). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. [Link]
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